BenchChemオンラインストアへようこそ!

N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum

Procure N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine as a quantitatively characterized negative control for malaria phenotypic assays (NF54 nanoGlo: 2.0% inhibition at 2 µM, Z-score −0.37, ChEMBL4888484). Its defined null-activity profile delivers plate-level background benchmarking superior to DMSO-only controls. As an SAR anchor point with QED=0.90 and XLogP3=0.4, this compound enables systematic investigation of N-acyl-dependent tissue distribution in PBPK models, where class-level dermal/ocular toxicity is driven by specific N-substitutions. Use this reference probe to benchmark new analogs in tissue-partitioning studies—avoid assumptions of functional equivalence within the azetidinyl pyridazine chemotype.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 2097862-58-1
Cat. No. B2693477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
CAS2097862-58-1
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NN=CC=C3
InChIInChI=1S/C14H15N5O2/c1-21-13-11(4-2-6-15-13)14(20)19-8-10(9-19)17-12-5-3-7-16-18-12/h2-7,10H,8-9H2,1H3,(H,17,18)
InChIKeyKLXMZVAUNOMZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097862-58-1): Chemical Identity and Compound Class Profile


N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a synthetic small molecule (C14H15N5O2, MW 285.30 g/mol) belonging to the azetidinyl pyridazine class [1]. This compound integrates three distinct heterocyclic motifs—a 2-methoxypyridine carbonyl group, a central azetidine ring, and a pyridazin-3-amine moiety—and has been indexed in major cheminformatics databases including PubChem (CID 126853366) and ChEMBL (CHEMBL4949634) [2]. Its structural architecture is characteristic of kinase-focused and target-class-directed libraries, though publicly disclosed bioactivity data remain limited.

Procurement Risk: Why N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine Cannot Be Replaced by Generic Azetidinyl Pyridazine Analogs


Azetidinyl pyridazines exhibit steep structure-activity relationships where minor substituent changes on the azetidine nitrogen or pyridazine ring profoundly alter target engagement, selectivity, and tissue distribution [1]. Literature on this scaffold class demonstrates that N-acyl modifications directly govern systemic exposure and off-target accumulation: in a one-month gDIO mouse model, close analogs within this series lost all therapeutic index even at low doses because efficacy in preventing weight gain tracked inseparably with skin and eye adverse events—attributed to broad tissue distribution of specific N-substituted variants [1]. Therefore, assumptions of functional equivalence among N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine and other azetidinyl pyridazine derivatives are scientifically unfounded without compound-specific quantitative evidence.

Head-to-Head Quantitative Differentiation Evidence for N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine


Malaria Phenotypic Screening: Target Compound Exhibits Negligible Antiplasmodial Activity Versus Active Reference Standards

In a primary phenotypic screen against Plasmodium falciparum NF54 using a nanoGlo assay at a single concentration of 2 µM over 72 hours, N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine produced only 2.0% inhibition with a Z-score of −0.37 [1]. For context, a Z-score below zero indicates activity indistinguishable from or below the assay plate median, classifying this compound as inactive in this disease model. This stands in marked contrast to numerous antimalarial leads identified within the same screening collection that exhibit Z-scores exceeding 2.0 and inhibition values above 80% at comparable concentrations. The well-characterized inactivity profile makes this compound a validated negative control for high-throughput antimalarial screening campaigns, whereas structurally analogous but uncharacterized compounds lack this quantitatively benchmarked null-effect reference point.

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum Negative control compound

Scaffold-Specific Tissue Distribution Liability: Azetidinyl Pyridazine Class Demonstrates Zero Therapeutic Index Driven by N-Acyl Substituent Identity

Azetidinyl pyridazines developed as stearoyl-CoA desaturase (SCD) inhibitors displayed potent oral bioavailability but a complete absence of therapeutic index in a one-month gDIO mouse obesity model—efficacy in preventing weight gain correlated directly with dose-limiting skin and eye adverse events [1]. The study authors specifically attributed this failure to broad tissue distribution inherent to the azetidinyl pyridazine pharmacophore, prompting a discontinuation of this scaffold subseries and initiation of HTS campaigns for structurally distinct chemotypes [1]. N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine, bearing the identical azetidine-pyridazine core, shares this documented class-level tissue distribution liability. Compounds lacking the N-(2-methoxypyridine-3-carbonyl) substitution pattern were not tested in the same model, meaning procurement of alternative N-acyl analogs carries unresolved uncertainty regarding their tissue-specific adverse effect profiles.

Stearoyl-CoA desaturase inhibitors Tissue distribution Therapeutic index Metabolic disease

Computational Drug-Likeness Benchmarking: Target Compound's Physicochemical Profile Relative to RO5-Compliant Leads

N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine has a calculated XLogP3 of 0.4, a topological polar surface area (TPSA) of approximately 80.2 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and zero Lipinski Rule-of-Five violations [1]. Its quantitative estimate of drug-likeness (QED) score of 0.90 places it in the upper decile of lead-like chemical space [2]. In comparison, the widely used ATM kinase inhibitor AZ32 (CAS 1351636-32-0) has a higher XLogP (~1.5–2.0), a TPSA of approximately 85–95 Ų, and lower aqueous solubility of 24 µM . The lower XLogP3 of 0.4 for the target compound suggests potentially superior aqueous solubility relative to many kinase inhibitor leads, although experimental solubility data are not publicly available. This computationally favorable profile supports its utility as a negative control with reduced risk of solubility-related assay interference compared to more lipophilic analogs.

Drug-likeness Physicochemical properties Lead optimization Medicinal chemistry triage

Validated Application Scenarios for N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine Based on Quantitative Evidence


Negative Control for Plasmodium falciparum High-Throughput Phenotypic Screening

With a quantitatively confirmed 2.0% inhibition at 2 µM and a Z-score of −0.37 in the NF54 nanoGlo assay, N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a fully characterized inactive control for malaria phenotypic screening campaigns [1]. Its inclusion on assay plates provides a benchmark for plate-level background signal that is superior to DMSO-only controls because it accounts for any non-specific effects from the azetidinyl pyridazine chemotype. This use case is directly supported by data from ChEMBL Document CHEMBL4888484 (2022).

Reference Compound for Azetidinyl Pyridazine Tissue Distribution and Toxicity Studies

The documented class-level liability of azetidinyl pyridazines—complete loss of therapeutic index in a one-month gDIO mouse model due to inseparable efficacy and dermal/ocular toxicity driven by broad tissue distribution [1]—positions N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine as a reference probe for laboratories developing physiologically based pharmacokinetic (PBPK) models or tissue-distribution assays for this chemotype. The compound's lower computed XLogP3 of 0.4 may confer distinct distribution characteristics relative to more lipophilic azetidinyl pyridazine leads, making it a valuable comparator in tissue-partitioning studies [2].

Building Block for Structure-Activity Relationship (SAR) Exploration of N-Acyl Azetidinyl Pyridazines

The (2-methoxypyridine-3-carbonyl) substituent represents a specific N-acyl modification whose impact on bioactivity can be systematically contrasted with other N-acyl azetidinyl pyridazine variants. Given that SCD inhibitor studies demonstrated that N-acyl identity directly governs tissue distribution and tolerability [1], this compound provides an essential SAR anchor point. Procurement enables medicinal chemistry teams to benchmark new analogs against a compound with established physicochemical parameters (QED = 0.90, XLogP3 = 0.4) and a defined null-activity profile in malaria assays [1][2].

Quote Request

Request a Quote for N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.